KM91104

Description

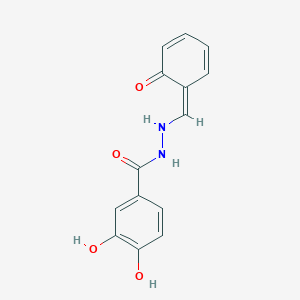

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxy-N-[(2-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)8-15-16-14(20)9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVYHPUGEQGQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304481-60-5 | |

| Record name | 304481-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of KM91104

For Researchers, Scientists, and Drug Development Professionals

Abstract

KM91104 is a novel, cell-permeable, non-macrolide small molecule that has been identified as a specific inhibitor of vacuolar H+-ATPase (V-ATPase). Its mechanism of action lies in the targeted disruption of the protein-protein interaction between the a3 and B2 subunits of the V-ATPase complex. This inhibitory action has been shown to be particularly effective in osteoclasts, the primary cells responsible for bone resorption. By impeding the function of V-ATPase, this compound prevents the acidification of the extracellular resorption lacuna, a critical step in the dissolution of bone matrix. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, detailed experimental protocols for its characterization, and a summary of its quantitative data.

Introduction

Vacuolar H+-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular compartments and, in specialized cells like osteoclasts, the extracellular space. The V-ATPase is a multi-subunit complex, and the specific composition of its subunits can vary between different cell types and organelles, offering opportunities for targeted therapeutic intervention. In osteoclasts, a V-ATPase containing the a3 and B2 subunits is highly expressed on the ruffled border membrane and plays a pivotal role in bone resorption. Dysregulation of osteoclast activity is implicated in various bone diseases, including osteoporosis. This compound has emerged as a promising tool for studying the role of the V-ATPase a3-B2 interaction and as a potential lead compound for the development of novel anti-resorptive therapies.

Mechanism of Action

The core mechanism of action of this compound is the inhibition of the V-ATPase enzyme by disrupting the interaction between its a3 and B2 subunits . This disruption is believed to destabilize the V-ATPase complex, thereby impairing its ability to pump protons. In the context of osteoclasts, this leads to a failure to acidify the resorption lacuna, the sealed-off compartment between the osteoclast and the bone surface. The acidic microenvironment is crucial for the dissolution of the inorganic bone mineral (hydroxyapatite) and for the optimal activity of secreted acid proteases, such as cathepsin K, which degrade the organic bone matrix. By preventing this acidification, this compound effectively halts the bone resorption process.

Signaling and Functional Pathway

The following diagram illustrates the role of V-ATPase in osteoclast-mediated bone resorption and the point of intervention for this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on in vitro studies.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Description |

| IC50 (V-ATPase) | 2.3 µM | Concentration for 50% inhibition of V-ATPase activity in a solid-phase binding assay. |

| IC50 (Osteoclast Resorption) | 1.2 µM | Concentration for 50% inhibition of osteoclast resorption on synthetic hydroxyapatite and dentin slices. |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H12N2O4 |

| Molecular Weight | 272.26 g/mol |

| CAS Number | 304481-60-5 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Osteoclast Differentiation from RAW 264.7 Cells

This protocol describes the generation of osteoclast-like cells from the murine macrophage cell line RAW 264.7.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Media:

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium: Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30-50 ng/mL of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).

-

-

Procedure:

-

Culture RAW 264.7 cells in growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells into appropriate culture vessels (e.g., 96-well plates) at a density of 1 x 104 cells/well.

-

Replace the growth medium with differentiation medium.

-

Culture the cells for 4-6 days, replacing the differentiation medium every 2 days.

-

Monitor the cells for the formation of large, multinucleated (≥3 nuclei) osteoclast-like cells.

-

Solid-Phase Binding Assay for a3-B2 Interaction

This assay is used to quantify the interaction between the V-ATPase a3 and B2 subunits and to screen for inhibitors.

-

Reagents:

-

Purified recombinant N-terminal domain of V-ATPase a3 subunit (NTa3) fused to Glutathione S-transferase (GST).

-

Purified recombinant C-terminal domain of V-ATPase B2 subunit.

-

96-well ELISA plates.

-

Coating Buffer (e.g., PBS, pH 7.4).

-

Blocking Buffer (e.g., 5% non-fat dry milk in PBS).

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Primary antibody against the B2 subunit.

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate.

-

Stop Solution (e.g., 2N H2SO4).

-

-

Procedure:

-

Coat the wells of a 96-well plate with GST-NTa3 fusion protein overnight at 4°C.

-

Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.

-

Wash the wells again.

-

Add varying concentrations of the B2 subunit protein to the wells, with or without pre-incubation with this compound, and incubate for 2 hours at room temperature.

-

Wash the wells to remove unbound protein.

-

Add the primary antibody against the B2 subunit and incubate for 1 hour.

-

Wash the wells and add the HRP-conjugated secondary antibody for 1 hour.

-

Wash the wells and add TMB substrate.

-

Stop the reaction with stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound.

-

Osteoclast Resorption Pit Assay

This assay measures the bone-resorbing activity of osteoclasts.

-

Substrates: Dentin slices or synthetic hydroxyapatite-coated plates.

-

Procedure:

-

Differentiate RAW 264.7 cells into osteoclasts on the chosen substrate as described in Protocol 4.1.

-

Treat the mature osteoclasts with varying concentrations of this compound for 24-48 hours.

-

Remove the cells from the substrate by sonication or treatment with bleach.

-

Stain the resorption pits with 1% toluidine blue for 1-2 minutes.

-

Wash the substrates with distilled water and allow them to air dry.

-

Visualize and quantify the resorbed area (pits) using light microscopy and image analysis software (e.g., ImageJ).

-

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24-48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is an enzyme marker for osteoclasts, and this staining is used to identify and quantify osteoclast formation.

-

Reagents: TRAP staining kit (containing a substrate and a chromogen).

-

Procedure:

-

Differentiate RAW 264.7 cells in the presence of varying concentrations of this compound as described in Protocol 4.1.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Wash the cells with PBS.

-

Incubate the cells with the TRAP staining solution according to the manufacturer's instructions until a red/purple color develops in the osteoclasts.

-

Wash the cells and counterstain the nuclei with a suitable stain (e.g., hematoxylin).

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a light microscope.

-

Experimental Workflow and Logical Relationships

The following diagram outlines the experimental workflow for characterizing the mechanism of action of this compound.

Conclusion

This compound represents a specific and potent inhibitor of the V-ATPase complex through a novel mechanism of disrupting the a3-B2 subunit interaction. This targeted action effectively inhibits osteoclast-mediated bone resorption in vitro without significant cytotoxicity or impact on osteoclast differentiation at effective concentrations. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of bone biology, drug discovery, and cell biology who are interested in further investigating the therapeutic potential and molecular intricacies of V-ATPase inhibition. The continued study of this compound and similar compounds will undoubtedly contribute to a deeper understanding of bone homeostasis and may pave the way for new treatments for bone disorders.

KM91104: A Targeted Inhibitor of the V-ATPase a3-b2 Subunit Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps crucial for the acidification of intracellular compartments and, in specialized cells, the extracellular environment.[1] This acidification is fundamental for a variety of cellular processes, including protein trafficking, degradation, and signaling pathway modulation.[1] The V-ATPase is a multi-subunit complex, and the tissue- and organelle-specific expression of its various subunit isoforms allows for diverse physiological roles.[2] Of particular interest is the a3 subunit, which is highly expressed in osteoclasts and is essential for bone resorption.[2][3] The interaction between the a3 and B2 subunits of the V-ATPase is a key driver of osteoclast function, making it a promising target for therapeutic intervention in bone diseases such as osteoporosis.

KM91104 is a cell-permeable, non-macrolide small molecule that has been identified as a specific inhibitor of the V-ATPase a3-b2 subunit interaction.[4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.

Quantitative Data

The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays. The following table summarizes the key potency values.

| Assay Type | Parameter | Value | Cell Type/System | Reference |

| V-ATPase Inhibition | IC50 | 2.3 µM | In vitro | |

| Osteoclast Resorption | IC50 | 1.2 µM | RANKL-differentiated RAW 264.7 cells |

Mechanism of Action

This compound exerts its inhibitory effect by disrupting the protein-protein interaction between the a3 and B2 subunits of the V-ATPase complex.[4] This interaction is critical for the proper assembly and function of the proton pump in osteoclasts.[5] By preventing the association of these two subunits, this compound effectively inhibits the V-ATPase's ability to pump protons, leading to a reduction in the acidification of the resorption lacuna by osteoclasts.[5] Notably, at concentrations effective for inhibiting bone resorption, this compound does not significantly impact the viability of RAW 264.7 cells or their differentiation into osteoclasts, suggesting a specific mechanism of action with a favorable therapeutic window.[5]

Signaling Pathways

The inhibition of the V-ATPase a3-b2 subunit interaction by this compound has downstream effects on several key signaling pathways that are crucial for osteoclast function and cellular homeostasis.

Figure 1: this compound's impact on V-ATPase and downstream signaling.

-

Wnt Signaling: V-ATPases are known to influence Wnt signaling, a pathway critical for bone homeostasis.[6][7][8][9] The V-ATPase accessory subunit ATP6AP2 can activate the Wnt receptor, and proper acidification of endosomes is necessary for Wnt pathway trafficking and activation.[6] By inhibiting V-ATPase function, this compound can disrupt these processes, thereby affecting osteoclast differentiation and function.

-

Notch Signaling: The activity of γ-secretase, a key enzyme in the Notch signaling pathway, is pH-dependent.[10][11] V-ATPase-mediated acidification of endosomes is required for the S3 cleavage of the Notch receptor, a critical step in its activation.[10][12] Inhibition of V-ATPase by this compound can therefore lead to a reduction in Notch signaling, which has implications for cell growth and differentiation.[11]

-

mTOR Signaling: V-ATPases act as sensors for amino acid sufficiency and are involved in the activation of the mTORC1 signaling complex on the lysosomal surface.[6][13] mTORC1 is a master regulator of cell growth, proliferation, and autophagy.[14][15] By disrupting V-ATPase function, this compound can interfere with mTOR signaling, impacting cellular metabolism and autophagic processes.[14][15]

Experimental Protocols

V-ATPase Inhibition Assay (Biochemical)

This protocol is a generalized method for determining the in vitro inhibitory activity of compounds on V-ATPase.

Figure 2: Workflow for a biochemical V-ATPase inhibition assay.

-

Preparation of Reagents:

-

V-ATPase Enzyme: Purified V-ATPase from a suitable source (e.g., yeast or mammalian cells).

-

Assay Buffer: Typically contains HEPES, MgCl2, KCl, and sucrose at a physiological pH.

-

Substrate: ATP solution.

-

Inhibitors: A panel of inhibitors including bafilomycin A1 (positive control), vanadate (to inhibit P-type ATPases), and azide (to inhibit F-type ATPases) should be used to ensure the specificity of the assay for V-ATPase activity.[16]

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Add the assay buffer, inhibitors (excluding the V-ATPase specific inhibitor for the control), and the test compound or vehicle to a microplate well.

-

Add the purified V-ATPase enzyme to each well and pre-incubate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

-

-

Detection of ATPase Activity:

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the amount of Pi released in each well.

-

The V-ATPase specific activity is determined by the difference in Pi release in the presence and absence of a known V-ATPase inhibitor like bafilomycin A1.[16]

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

Osteoclast Bone Resorption Assay

This cell-based assay measures the ability of a compound to inhibit the resorptive activity of osteoclasts.

Figure 3: Workflow for an osteoclast bone resorption assay.

-

Cell Culture and Differentiation:

-

Seed osteoclast precursor cells, such as RAW 264.7 macrophages, onto a resorbable substrate like a calcium phosphate-coated plate or dentin slice.[18][19]

-

Culture the cells in the presence of Receptor Activator of Nuclear Factor κ-B Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF) to induce their differentiation into mature, multinucleated osteoclasts.[19][20]

-

-

Treatment with Inhibitor:

-

Once osteoclasts have formed, treat the cells with various concentrations of this compound or a vehicle control.

-

-

Resorption and Analysis:

-

Incubate the cells for a period sufficient to allow for resorption to occur (typically several days).[18]

-

Remove the cells from the substrate using a solution such as sodium hypochlorite.[3][18]

-

Visualize the resorption pits using microscopy.

-

Quantify the resorbed area using image analysis software (e.g., ImageJ).[18][21]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of resorption for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

Screening for V-ATPase a3-b2 Subunit Inhibitors

The identification of this compound highlights the potential for discovering other small molecules that target the V-ATPase a3-b2 interaction. A general workflow for such a screening campaign is outlined below.

Figure 4: Workflow for screening V-ATPase a3-b2 inhibitors.

-

Primary High-Throughput Screening (HTS):

-

Utilize an in vitro or in vivo assay that is amenable to high-throughput screening to identify initial hits from a large compound library.

-

Examples include the yeast two-hybrid system to screen for disruption of the a3-b2 interaction in a cellular context, or a fluorescence resonance energy transfer (FRET) based assay using purified a3 and B2 proteins.[22]

-

-

Hit Confirmation and Validation:

-

Confirm the activity of the primary hits using the same HTS assay.

-

Validate the confirmed hits in a secondary, orthogonal assay, such as a biochemical V-ATPase inhibition assay, to confirm their effect on the enzyme's function.

-

-

Cell-Based Assays:

-

Test the validated hits in a more physiologically relevant context, such as the osteoclast bone resorption assay, to assess their cellular efficacy.

-

Evaluate the cytotoxicity of the compounds to determine their therapeutic window.

-

-

Lead Optimization:

-

Perform structure-activity relationship (SAR) studies on the most promising hits to improve their potency, selectivity, and pharmacokinetic properties.

-

Conclusion

This compound represents a valuable research tool and a promising lead compound for the development of novel therapeutics targeting bone resorption disorders. Its specific mechanism of action, involving the disruption of the V-ATPase a3-b2 subunit interaction, offers a targeted approach to inhibiting osteoclast function. The detailed experimental protocols and understanding of the affected signaling pathways provided in this guide will aid researchers and drug development professionals in further investigating this compound and in the discovery of new inhibitors of this critical protein-protein interaction.

References

- 1. Mapping the H(+) (V)-ATPase interactome: identification of proteins involved in trafficking, folding, assembly and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The V-ATPase a3 Subunit: Structure, Function and Therapeutic Potential of an Essential Biomolecule in Osteoclastic Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. selleckchem.com [selleckchem.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. researchgate.net [researchgate.net]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Wnt Signaling Inhibits Osteoclast Differentiation by Activating Canonical and Noncanonical cAMP/PKA Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt signaling and cellular metabolism in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The vacuolar proton pump (V-ATPase) is required for Notch signaling and endosomal trafficking in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vaccarilab.unimi.it [vaccarilab.unimi.it]

- 13. researchgate.net [researchgate.net]

- 14. The V-ATPase a3 subunit deficiency affects osteoarthritis via mTOR-Mediated autophagy levels in subchondral bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4.7. Bone Resorption Assay [bio-protocol.org]

- 19. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 20. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 4.8. Bone Resorption Assay [bio-protocol.org]

- 22. Protein–protein interaction screening - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to KM91104: A Selective V-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and experimental applications of KM91104, a potent and selective inhibitor of Vacuolar-type H+-ATPase (V-ATPase).

Core Molecular and Physicochemical Data

This compound is a cell-permeable small molecule that has garnered significant interest for its specific inhibition of V-ATPase, a key proton pump involved in a variety of physiological and pathological processes. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 272.26 g/mol | [1][2][3] |

| Chemical Formula | C₁₄H₁₂N₂O₄ | [1][2][3] |

| CAS Number | 304481-60-5 | [2] |

| Appearance | Off-white solid | [3] |

| Solubility | Soluble in DMSO (up to 100 mg/mL) | [3] |

| Storage Conditions | Store at -20°C for long-term stability. | [1][3] |

Mechanism of Action and Biological Activity

This compound exerts its inhibitory effect by specifically targeting the interaction between the a3 and B2 subunits of the V-ATPase complex. This disruption of the V-ATPase machinery leads to the inhibition of proton translocation, which is crucial for the acidification of various intracellular compartments and the extracellular space in specialized cells like osteoclasts.

The inhibitory potency of this compound has been quantified in vitro:

| Parameter | Value | Cell Model/System |

| V-ATPase Inhibition IC₅₀ | 2.3 µM | In vitro biochemical assay |

| Osteoclast Resorption IC₅₀ | 1.2 µM | RANKL-differentiated RAW 264.7 cells on synthetic hydroxyapatite and dentin |

Notably, this compound has been shown to inhibit osteoclast resorption without significantly affecting the viability of RANKL-differentiated RAW 264.7 cells, highlighting its potential as a specific tool for studying osteoclast function.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

V-ATPase Activity Assay (Adapted from Malachite Green Phosphate Assay)

This protocol is adapted for measuring the activity of V-ATPase in the presence of inhibitors like this compound. The principle lies in the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis by V-ATPase.

Materials:

-

Purified V-ATPase enzyme preparation

-

This compound stock solution (in DMSO)

-

ATP solution

-

Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Malachite Green Reagent (freshly prepared)

-

Phosphate standard solution

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound (or vehicle control), and the purified V-ATPase enzyme. Pre-incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km of the enzyme.

-

Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will react with the liberated Pi to produce a colored complex.

-

Measurement: Measure the absorbance at a wavelength of 620-650 nm using a spectrophotometer.

-

Data Analysis: Construct a phosphate standard curve to determine the amount of Pi produced in each reaction. Calculate the percentage of V-ATPase inhibition for each concentration of this compound.

Osteoclast Resorption Pit Assay

This assay is used to assess the functional consequence of V-ATPase inhibition by this compound on the bone-resorbing activity of osteoclasts.

Materials:

-

RAW 264.7 cells

-

α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS and antibiotics

-

Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

Bone-mimetic coated plates (e.g., dentin slices or calcium phosphate-coated plates)

-

This compound stock solution (in DMSO)

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

Toluidine blue or other suitable stain for resorption pits

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells onto the bone-mimetic substrates in a multi-well plate.

-

Osteoclast Differentiation: Induce differentiation into osteoclasts by treating the cells with RANKL (typically 50-100 ng/mL) for 4-6 days. Replace the medium every 2-3 days.

-

Inhibitor Treatment: Once mature, multinucleated osteoclasts are formed, treat the cells with varying concentrations of this compound (or vehicle control) for an additional 24-48 hours.

-

Cell Staining (Optional): To visualize osteoclasts, fix the cells and stain for TRAP, a marker enzyme for osteoclasts.

-

Pit Visualization: Remove the cells from the substrate using a cell lysis buffer or sonication.

-

Pit Staining: Stain the resorption pits with a suitable dye (e.g., toluidine blue for dentin slices).

-

Image Analysis: Acquire images of the resorption pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).

Signaling Pathways and Logical Relationships

The inhibition of V-ATPase by this compound has downstream consequences on cellular signaling pathways that are critical for osteoclast function and bone homeostasis.

Caption: Proposed signaling cascade following V-ATPase inhibition by this compound in osteoclasts.

The diagram above illustrates the proposed mechanism of action for this compound. By inhibiting the V-ATPase, this compound directly blocks proton extrusion, which is essential for creating the acidic microenvironment required for bone matrix dissolution by osteoclasts. Furthermore, V-ATPase activity is known to be linked to the regulation of key cellular signaling pathways such as mTOR and WNT, both of which play crucial roles in osteoclast differentiation and function. Disruption of V-ATPase function by this compound is therefore expected to modulate these pathways, leading to a comprehensive inhibition of bone resorption.

Experimental Workflow for Investigating this compound Effects

References

The Crucial Role of V-ATPase in Osteoclast Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vacuolar-type H+-ATPase (V-ATPase) is a multi-subunit protein complex essential for a multitude of cellular processes across eukaryotes. In bone biology, this ATP-driven proton pump takes center stage within the osteoclast, the primary cell type responsible for bone resorption. By actively translocating protons across membranes, the V-ATPase establishes and maintains the acidic microenvironment required for the dissolution of bone mineral and the enzymatic degradation of the organic bone matrix. This technical guide provides an in-depth exploration of the V-ATPase's function in osteoclasts, detailing its structure, regulation, and the experimental methodologies used to investigate its pivotal role. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutics targeting bone diseases such as osteoporosis.

Core Function of V-ATPase in Osteoclasts: Acidification of the Resorption Lacuna

Osteoclasts are highly specialized, multinucleated cells that adhere to the bone surface, forming a sealed compartment known as the resorption lacuna.[1] Within this sealed zone, the osteoclast's plasma membrane undergoes extensive folding to form the ruffled border. The V-ATPase is highly concentrated in this ruffled border membrane.[2]

The primary function of the V-ATPase in osteoclasts is to pump protons (H+) from the osteoclast cytoplasm into the resorption lacuna.[2][3] This process is fueled by the hydrolysis of ATP. The massive influx of protons dramatically lowers the pH of the resorption lacuna to approximately 4.5, creating the acidic conditions necessary for the dissolution of the inorganic component of bone, hydroxyapatite.[4] This acidification also provides the optimal pH for the activity of secreted lysosomal acid proteases, such as cathepsin K, which degrade the organic collagenous matrix of the bone.[4]

Structure and Key Subunits of Osteoclast V-ATPase

The V-ATPase is a complex molecular machine composed of two main domains: the peripheral V1 domain and the integral membrane V0 domain.[3]

-

V1 Domain: This cytoplasmic domain is responsible for ATP hydrolysis and consists of eight different subunits (A-H).[3]

-

V0 Domain: This transmembrane domain forms the proton-translocating channel and is composed of at least five different subunits (a, c, c', c'', d, and e).[3]

Several V-ATPase subunits exist as multiple isoforms, and their expression can be tissue- or organelle-specific. In osteoclasts, specific isoforms are critical for its specialized function:

-

a3 Subunit (ATP6V0A3): The expression of the a3 subunit is approximately 100-fold greater in osteoclasts compared to other cell types.[2] This subunit is a key component of the V-ATPase complexes located at the ruffled border and is indispensable for bone resorption.[2] Mutations in the gene encoding the a3 subunit are associated with autosomal recessive osteopetrosis, a genetic disorder characterized by dense, brittle bones due to impaired osteoclast function.[2]

-

d2 Subunit (ATP6V0D2): The d2 isoform is also highly expressed in osteoclasts and is essential for the proper assembly and function of the proton pump.[1]

-

Accessory Subunit Ac45 (ATP6AP1): This subunit is highly induced during osteoclast differentiation and plays a crucial role in extracellular acidification, lysosomal trafficking, and the exocytosis of proteases.[5]

V-ATPase in Intracellular Trafficking and Signaling

Beyond its primary role in proton pumping at the ruffled border, V-ATPase is also involved in crucial intracellular processes within the osteoclast, including membrane trafficking and cellular signaling.

Lysosomal Trafficking

The V-ATPase, particularly the a3 subunit, is essential for the trafficking of secretory lysosomes to the ruffled border.[1][6] The a3 subunit interacts with the small GTPase Rab7, a key regulator of late endosome and lysosome trafficking, recruiting it to the lysosomal membrane.[1][6][7] This interaction is critical for the anterograde movement of lysosomes towards the plasma membrane, enabling the secretion of their contents into the resorption lacuna.[1][6]

Signaling Pathways

V-ATPases are increasingly recognized as important components of various signaling pathways that regulate osteoclast function:

-

mTOR Signaling: V-ATPases act as sensors for amino acid sufficiency and are involved in the activation of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.

-

Notch Signaling: The acidification of endosomes by V-ATPase is required for the cleavage and activation of the Notch receptor, a pathway involved in cell fate decisions.

-

Wnt/β-catenin Signaling: The V-ATPase accessory subunit ATP6AP2 is involved in the activation of the Wnt co-receptor LRP6 in late endosomes.

Data Presentation: Quantitative Insights into V-ATPase Function

The following tables summarize key quantitative data related to V-ATPase expression, inhibitor potency, and the effects of subunit knockdown on osteoclast function.

| Parameter | Value | Cell Type/Condition | Reference |

| a3 Subunit Expression | ~100-fold higher | Osteoclasts vs. other cell types | [2] |

| Ac45 mRNA Induction | ~3.5-fold increase | Mature osteoclasts vs. monocytes | [5] |

Table 1: V-ATPase Subunit Expression in Osteoclasts.

| Inhibitor | IC50 (Bone Resorption) | IC50 (V-ATPase Activity) | Cell Type/Condition | Reference |

| Bafilomycin A1 | 10-100 nM | - | Isolated chicken osteoclasts | [8] |

| Concanamycin B | Dose-dependent inhibition | - | PTH-stimulated chick embryonic calvariae | [9] |

| SB 242784 | 3.4 nM | 26.3 nM | Human osteoclasts / Hen osteoclast membranes | [10][11] |

| Benzohydrazide derivative | ~1.2 µM | - | RAW 264.7-derived osteoclasts | [12] |

Table 2: Potency of V-ATPase Inhibitors on Osteoclast Function.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Osteoclast Differentiation from Murine Bone Marrow Macrophages

This protocol describes the generation of mature osteoclasts from mouse bone marrow precursors.

Materials:

-

α-MEM (Minimum Essential Medium Alpha) with 10% FBS, 1% Penicillin-Streptomycin

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

Ficoll-Paque

-

Red Blood Cell Lysis Buffer

Procedure:

-

Isolate bone marrow from the femurs and tibias of 6-8 week old mice.

-

Create a single-cell suspension by flushing the bone marrow with α-MEM.

-

Lyse red blood cells using a lysis buffer.

-

Isolate bone marrow macrophages (BMMs) by density gradient centrifugation using Ficoll-Paque.

-

Culture the BMMs in α-MEM supplemented with 30 ng/mL M-CSF for 3 days.

-

To induce osteoclast differentiation, replace the medium with α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.

-

Culture for an additional 3-5 days, replacing the medium every 2 days.

-

Mature, multinucleated osteoclasts can be identified by TRAP staining.

Bone Resorption (Pit) Assay

This assay quantifies the resorptive activity of osteoclasts cultured on a bone-like substrate.

Materials:

-

Dentine or bone slices, or calcium phosphate-coated plates

-

Toluidine blue staining solution (1% w/v in 1% sodium borate)

-

2.5% Glutaraldehyde in PBS for fixation

Procedure:

-

Seed osteoclasts (generated as described above) onto dentine slices or calcium phosphate-coated wells.

-

Culture for 48-72 hours to allow for resorption.

-

Remove the osteoclasts by sonication or treatment with bleach.

-

Stain the resorption pits with 1% toluidine blue for 5 minutes.

-

Wash with distilled water and allow to air dry.

-

Visualize and quantify the resorbed area (pits) using light microscopy and image analysis software (e.g., ImageJ).[13][14][15]

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a hallmark enzyme of osteoclasts, and its staining is used to identify and quantify these cells.

Materials:

-

TRAP staining kit (commercially available) or individual reagents:

-

Fixative solution (e.g., 10% formalin)

-

Acetate buffer (pH 5.0)

-

Naphthol AS-MX phosphate (substrate)

-

Fast Red Violet LB salt (color reagent)

-

Tartrate solution

-

Procedure:

-

Fix the cultured cells with 10% formalin for 10 minutes.

-

Wash with PBS.

-

Incubate the cells with the TRAP staining solution (containing substrate, color reagent, and tartrate) at 37°C for 30-60 minutes, protected from light.

-

Wash with distilled water.

-

Counterstain the nuclei with a suitable stain (e.g., hematoxylin or DAPI).

-

TRAP-positive cells will appear red/purple. Multinucleated (≥3 nuclei) TRAP-positive cells are identified as osteoclasts.[16][17][18]

V-ATPase Activity Assay

This protocol outlines a method to measure the enzymatic activity of V-ATPase in osteoclast preparations.

Materials:

-

Osteoclast membrane preparations

-

Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 5 mM MgCl2, 50 mM KCl)

-

ATP

-

Inhibitors: Bafilomycin A1 (V-ATPase specific), ouabain (Na+/K+-ATPase), and sodium azide (F-type ATPases)

-

Malachite green reagent for phosphate detection

Procedure:

-

Prepare membrane fractions from mature osteoclasts.

-

Incubate the membrane preparation in the assay buffer with and without the specific V-ATPase inhibitor, Bafilomycin A1 (100 nM). Include other ATPase inhibitors to minimize background.

-

Initiate the reaction by adding ATP (e.g., 1-5 mM).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

-

The V-ATPase activity is calculated as the difference between the total ATPase activity and the activity remaining in the presence of Bafilomycin A1.

Measurement of Lysosomal pH

This protocol describes a fluorescence microscopy-based method to measure the pH of lysosomes in living osteoclasts.

Materials:

-

pH-sensitive fluorescent dye (e.g., LysoSensor Green DND-189 or a ratiometric dye like LysoSensor Yellow/Blue DND-160)

-

Live-cell imaging medium

-

Confocal microscope

Procedure:

-

Culture osteoclasts on glass-bottom dishes suitable for microscopy.

-

Load the cells with the pH-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye and replace with live-cell imaging medium.

-

Acquire fluorescent images using a confocal microscope.

-

For ratiometric dyes, acquire images at two different excitation or emission wavelengths.

-

Generate a calibration curve by treating cells with buffers of known pH in the presence of a protonophore (e.g., nigericin and monensin) to equilibrate the intracellular and extracellular pH.

-

Calculate the lysosomal pH in experimental cells by comparing their fluorescence intensity or ratio to the calibration curve.[19][20]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

References

- 1. V-ATPase a3 Subunit in Secretory Lysosome Trafficking in Osteoclasts [jstage.jst.go.jp]

- 2. mdpi.com [mdpi.com]

- 3. V-ATPases and osteoclasts: ambiguous future of V-ATPases inhibitors in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A mathematical model of osteoclast acidification during bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. V-ATPase subunit ATP6AP1 (Ac45) regulates osteoclast differentiation, extracellular acidification, lysosomal trafficking, and protease exocytosis in osteoclast-mediated bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. V-ATPase a3 Subunit in Secretory Lysosome Trafficking in Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of the Cytosolic Domain of the a3 Subunit of V-ATPase in the Interaction with Rab7 and Secretory Lysosome Trafficking in Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bafilomycin A1 inhibits bone resorption and tooth eruption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concanamycin B, a vacuolar H(+)-ATPase specific inhibitor suppresses bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI - A selective inhibitor of the osteoclastic V-H+-ATPase prevents bone loss in both thyroparathyroidectomized and ovariectomized rats [jci.org]

- 11. A selective inhibitor of the osteoclastic V-H+-ATPase prevents bone loss in both thyroparathyroidectomized and ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Osteoclast Bone Resorption by Disrupting Vacuolar H+-ATPase a3-B2 Subunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]

- 14. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 15. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biocat.com [biocat.com]

- 17. researchgate.net [researchgate.net]

- 18. huble.org [huble.org]

- 19. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]

An In-depth Technical Guide to the Impact of KM91104 on Cellular pH Regulation

Disclaimer: As of the latest literature review, there is no publicly available scientific information on a compound designated "KM91104." Therefore, this technical guide has been constructed based on the scientifically plausible hypothesis that this compound is a novel, potent, and specific inhibitor of the Na+/H+ Exchanger isoform 1 (NHE1). The data, protocols, and pathways described herein are representative of the expected effects of such a compound and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of cellular pH regulation.

Introduction: The Critical Role of Intracellular pH in Cellular Homeostasis and Disease

Intracellular pH (pHi) is a tightly regulated physiological parameter crucial for a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1][2] The maintenance of a stable pHi, typically around 7.2, is paramount for normal cellular function. Dysregulation of pHi is a hallmark of several pathological conditions, most notably cancer, where tumor cells often exhibit a reversed pH gradient with a more alkaline interior and an acidic extracellular microenvironment.[3][4] This aberrant pH landscape promotes tumor progression, metastasis, and resistance to therapy.[1][3]

A key player in the regulation of pHi is the Sodium-Hydrogen Exchanger 1 (NHE1), a ubiquitously expressed plasma membrane protein that mediates the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[1][2][5] In many cancer cells, NHE1 is overexpressed and hyperactive, contributing to the maintenance of an alkaline pHi that is conducive to survival and proliferation.[3][6] Consequently, NHE1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[4][6] This guide will explore the hypothetical impact of this compound, a putative NHE1 inhibitor, on cellular pH regulation.

The Postulated Mechanism of Action of this compound

This compound is hypothesized to be a direct inhibitor of the NHE1 protein. By binding to NHE1, this compound is thought to block its ion exchange activity, thereby preventing the efflux of protons from the cell.[1] This inhibition leads to the accumulation of intracellular protons, resulting in a decrease in pHi, a phenomenon known as intracellular acidification.[2] In cancer cells that rely on NHE1 to counteract the acidifying effects of high metabolic rates (the Warburg effect), treatment with this compound is expected to disrupt pH homeostasis, leading to the inhibition of proliferation and the induction of apoptosis.[4][6]

The primary downstream effects of this compound-mediated NHE1 inhibition are anticipated to be:

-

Intracellular Acidification: A dose-dependent decrease in the steady-state pHi of target cells.

-

Inhibition of Proliferation: The acidic intracellular environment is less favorable for the activity of key enzymes involved in glycolysis and cell cycle progression.

-

Induction of Apoptosis: A sustained drop in pHi is a known trigger for programmed cell death.[6]

-

Sensitization to Chemotherapeutics: By altering the intracellular pH, this compound may enhance the efficacy of other anti-cancer drugs.[1]

Quantitative Analysis of this compound's Effects

The following tables summarize the expected quantitative data from in vitro studies on the effects of this compound on a representative cancer cell line (e.g., MDA-MB-231 breast cancer cells).

Table 1: Effect of this compound on Intracellular pH (pHi)

| This compound Concentration (µM) | Mean Steady-State pHi (± SD) | Change in pHi from Control |

| 0 (Vehicle Control) | 7.25 (± 0.05) | 0.00 |

| 0.1 | 7.10 (± 0.06) | -0.15 |

| 1 | 6.85 (± 0.08) | -0.40 |

| 10 | 6.60 (± 0.10) | -0.65 |

| 50 | 6.45 (± 0.12) | -0.80 |

Table 2: Inhibition of Cell Proliferation by this compound

| This compound Concentration (µM) | Cell Viability (% of Control ± SD) after 72h | IC50 (µM) |

| 0 (Vehicle Control) | 100 (± 5.0) | \multirow{5}{*}{2.5} |

| 0.1 | 92 (± 4.5) | |

| 1 | 65 (± 6.2) | |

| 10 | 28 (± 3.8) | |

| 50 | 12 (± 2.1) |

Table 3: Induction of Apoptosis by this compound

| This compound Concentration (µM) | % Apoptotic Cells (Annexin V positive) after 48h (± SD) |

| 0 (Vehicle Control) | 5.2 (± 1.1) |

| 1 | 15.8 (± 2.5) |

| 10 | 45.3 (± 4.2) |

| 50 | 78.6 (± 5.9) |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the impact of this compound on cellular pH regulation.

4.1 Measurement of Intracellular pH using BCECF-AM

This protocol describes the measurement of pHi in cultured cells using the ratiometric pH-sensitive fluorescent dye, 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM).

-

Materials:

-

Cultured cells (e.g., MDA-MB-231) seeded on glass-bottom dishes.

-

BCECF-AM (5 mM stock in DMSO).

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

This compound (stock solution in DMSO).

-

Nigericin (10 µM) and Valinomycin (10 µM) for calibration.

-

Calibration buffers of known pH (ranging from 6.2 to 7.8).

-

Fluorescence microscope with dual excitation wavelengths (490 nm and 440 nm) and an emission filter at 535 nm.

-

-

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.

-

Dye Loading: Wash cells twice with HBSS. Incubate cells with 2 µM BCECF-AM in HBSS for 30 minutes at 37°C.

-

Washing: Wash cells three times with HBSS to remove extracellular dye.

-

Baseline Measurement: Place the dish on the microscope stage. Perfuse with HBSS and record the baseline fluorescence ratio (F490/F440).

-

This compound Treatment: Perfuse the cells with HBSS containing the desired concentration of this compound. Record the change in the fluorescence ratio until a new steady-state is reached.

-

In Situ Calibration: At the end of each experiment, perfuse the cells with calibration buffers of known pH containing 10 µM nigericin and 10 µM valinomycin. This will equilibrate the intracellular and extracellular pH.

-

Data Analysis: Plot the F490/F440 ratio against the known pH values of the calibration buffers to generate a calibration curve. Use this curve to convert the experimental fluorescence ratios into pHi values.

-

4.2 Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials:

-

Cultured cells.

-

96-well plates.

-

Complete culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

Microplate reader (570 nm).

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value using non-linear regression analysis.

-

4.3 Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

-

Materials:

-

Cultured cells.

-

6-well plates.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and experimental processes related to the action of this compound.

Caption: Mechanism of this compound-induced intracellular acidification and apoptosis.

Caption: Experimental workflow for intracellular pH (pHi) measurement.

Caption: Upstream regulation of NHE1 activity by the PI3K/Akt pathway.

References

- 1. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are Sodium-hydrogen exchangers inhibitors and how do they work? [synapse.patsnap.com]

- 3. Manipulation of Intracellular pH in Cancer Cells by NHE1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cariporide - Wikipedia [en.wikipedia.org]

- 5. Sodium–hydrogen antiporter 1 - Wikipedia [en.wikipedia.org]

- 6. A minireview on NHE1 inhibitors. A rediscovered hope in oncohematology - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KM91104 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KM91104 is a cell-permeable, small molecule benzohydrazide derivative that functions as a specific inhibitor of Vacuolar H+-ATPase (V-ATPase).[1][2][3][4] Its mechanism of action involves the targeted disruption of the protein-protein interaction between the a3 and B2 subunits of the V-ATPase complex.[3][4] V-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, such as lysosomes and endosomes, and for proton transport across the plasma membrane in specialized cells. By inhibiting this process, this compound can modulate various cellular functions, including bone resorption by osteoclasts, and may have potential applications in cancer research.[5][6]

These application notes provide detailed protocols and guidelines for the use of this compound in a cell culture setting, including its preparation, application in various assays, and expected outcomes.

Mechanism of Action

This compound specifically targets the interaction between the a3 and B2 subunits of the V-ATPase enzyme. The V-ATPase is a multi-subunit complex responsible for pumping protons across membranes, a process crucial for maintaining pH homeostasis in cellular organelles and the extracellular microenvironment. The a3 subunit is an isoform that is highly expressed on the plasma membrane of certain specialized cells, such as osteoclasts. By inhibiting the a3-B2 interaction, this compound effectively blocks the proton-pumping activity of V-ATPase.[5][6] This disruption of acidification can impact several downstream signaling pathways that are pH-dependent, including the regulation of receptor-mediated endocytosis and protein degradation.

Quantitative Data

The following table summarizes the reported quantitative data for this compound in various in vitro assays. This data can be used as a starting point for designing experiments.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (V-ATPase a3-B2 interaction) | In vitro assay | 2.3 µM | [5] |

| IC50 (Osteoclast resorption) | RANKL-differentiated RAW 264.7 cells | 1.2 µM | [5] |

Experimental Protocols

Reagent Preparation and Storage

Stock Solution Preparation: this compound is soluble in DMSO.[3] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, for a compound with a molecular weight of 272.26 g/mol , dissolve 2.72 mg in 1 mL of DMSO. Mix thoroughly by vortexing until the powder is completely dissolved.

Storage: Store the powdered compound at -20°C. The DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 3 months or at -80°C for up to 1 year.[3][5]

Cell Culture and Treatment

The following is a general protocol for treating adherent cells with this compound. This protocol may need to be optimized for specific cell lines and experimental conditions.

Materials:

-

Cultured cells in appropriate growth medium

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium

-

Sterile, pyrogen-free serological pipettes and pipette tips

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells into the desired culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and recover for 24 hours before treatment.

-

Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 0.1 µM to 10 µM is suggested based on the available IC50 data. Remember to prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

-

Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration. The incubation time will depend on the specific assay and should be optimized accordingly (e.g., 24, 48, or 72 hours for viability assays).

-

Downstream Analysis: Following incubation, proceed with the planned downstream analysis, such as cell viability assays, protein extraction for western blotting, or cell migration assays.

Key Experimental Assays

Cell Viability Assay (MTT or Resazurin Assay):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) and a vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

Add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentration(s) and for the appropriate duration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against proteins of interest (e.g., markers of downstream signaling pathways affected by V-ATPase inhibition).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Wound Healing/Scratch Assay):

-

Seed cells in a 6-well plate and grow to a confluent monolayer.

-

Create a "scratch" in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24 hours).

-

Measure the width of the scratch at each time point to quantify cell migration.

Signaling Pathways Modulated by V-ATPase Inhibition

Inhibition of V-ATPase by compounds like this compound can have pleiotropic effects on cellular signaling. V-ATPase activity is crucial for the proper functioning of endocytic and secretory pathways, which in turn regulate the signaling of various growth factor receptors and adhesion molecules. For instance, V-ATPase inhibition has been shown to affect the signaling of VEGFR2 and Notch pathways, both of which are critical in angiogenesis.[7] It can also impact the activation of small GTPases like Rac1, which are key regulators of cell migration.[7]

Troubleshooting

-

Low Potency or No Effect:

-

Compound Inactivity: Ensure the this compound is properly stored and has not degraded. Prepare fresh dilutions from the stock solution for each experiment.

-

Cell Line Resistance: The cell line being used may not express the a3 subunit of V-ATPase or may have compensatory mechanisms to overcome its inhibition. Consider using a cell line known to be sensitive to V-ATPase inhibitors, such as RAW 264.7 cells for osteoclast-related studies.

-

Incorrect Concentration: The concentrations used may be too low. Perform a dose-response curve to determine the optimal effective concentration for your cell line.

-

-

High Cytotoxicity:

-

Off-Target Effects: At high concentrations, small molecules can have off-target effects. Lower the concentration of this compound.

-

Solvent Toxicity: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and that the vehicle control shows no toxicity.

-

-

Precipitation of the Compound:

-

Solubility Issues: this compound is poorly soluble in aqueous solutions. Ensure that the final concentration in the cell culture medium does not exceed its solubility limit. When preparing working solutions, add the DMSO stock to the medium and mix immediately and thoroughly.

-

Conclusion

This compound is a valuable research tool for studying the roles of V-ATPase in various biological processes. By following these guidelines and protocols, researchers can effectively utilize this inhibitor in their cell culture experiments to investigate its effects on cell physiology and signaling pathways. As with any experimental system, optimization of concentrations, treatment times, and assays for each specific cell line is crucial for obtaining reliable and reproducible results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Cell culture of RAW264.7 cells [protocols.io]

- 3. Optimization of tumor-treating field therapy for triple-negative breast cancer cells in vitro via frequency modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Culture Protocol - Immuno-oncology Potency Assay | Axion Biosystems [axionbiosystems.com]

- 5. rwdstco.com [rwdstco.com]

- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of endothelial signaling and migration by v-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bone Resorption Assay Using KM91104

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bone remodeling is a dynamic physiological process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity can lead to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and metastatic bone cancer. Osteoclasts dissolve the bone matrix by creating an acidic microenvironment in the resorption lacuna, a process mediated by vacuolar H+-ATPases (V-ATPases). KM91104 is a small molecule inhibitor that specifically disrupts the interaction between the a3 and B2 subunits of the V-ATPase complex in osteoclasts. This disruption inhibits the proton-pumping function of the V-ATPase, thereby impeding bone resorption. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on osteoclast-mediated bone resorption using an in vitro assay with RAW 264.7 cells.

Key Experimental Protocols

RANKL-Induced Differentiation of RAW 264.7 Cells into Osteoclasts

This protocol describes the differentiation of the murine macrophage cell line RAW 264.7 into mature, bone-resorbing osteoclasts using Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

Materials:

-

RAW 264.7 cells (ATCC)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Recombinant Murine RANKL (30-50 ng/mL final concentration)

-

Corning® Osteo Assay Surface 96-well plates

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Culture RAW 264.7 cells in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Seed the cells into Corning® Osteo Assay Surface 96-well plates at a density of 5,000 cells per well (5 x 10⁴ cells/mL, 100 µL per well).[1]

-

Induction of Differentiation: To induce osteoclast differentiation, add RANKL to the culture medium to a final concentration of 30-50 ng/mL.[2][3]

-

Incubation: Incubate the plates for 5-7 days in a humidified incubator at 37°C with 5% CO2. Replace the medium with fresh medium containing RANKL every 2-3 days.[2][4]

-

Confirmation of Differentiation: After 5-7 days, mature, multinucleated osteoclasts should be visible. Differentiation can be confirmed by Tartrate-Resistant Acid Phosphatase (TRAP) staining (see Protocol 2).

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a phenotypic marker for osteoclasts. This protocol allows for the visualization of differentiated osteoclasts.

Materials:

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

TRAP Staining Kit (e.g., Sigma-Aldrich, Cat. No. 387A) or prepare the following solutions:

-

Acetate buffer (0.1 M, pH 5.0) with 50 mM sodium tartrate

-

Substrate solution: Naphthol AS-BI phosphate in dimethylformamide

-

Coupling solution: Fast Garnet GBC in acetate buffer

-

-

Light microscope

Procedure:

-

Wash: Carefully aspirate the culture medium and wash the cells once with PBS.

-

Fixation: Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 10 minutes at room temperature.

-

Wash: Aspirate the PFA and wash the wells three times with PBS.

-

Staining: If using a kit, follow the manufacturer's instructions. If preparing solutions: a. Prepare the TRAP staining solution by mixing the acetate buffer with the substrate and coupling solutions according to standard protocols. b. Add 100 µL of the TRAP staining solution to each well. c. Incubate at 37°C for 30-60 minutes, or until a reddish-purple color develops in the cells.

-

Wash and Visualize: Aspirate the staining solution and wash the wells with distilled water. TRAP-positive osteoclasts will appear as large, multinucleated, reddish-purple cells under a light microscope.

Bone Resorption Pit Assay with this compound Treatment

This assay quantifies the bone resorption activity of osteoclasts by measuring the area of resorption pits formed on a synthetic bone-mimetic surface.

Materials:

-

Differentiated osteoclasts on Corning® Osteo Assay Surface 96-well plates (from Protocol 1)

-

This compound (various concentrations)

-

5% Sodium hypochlorite solution (bleach)

-

Light microscope with imaging software (e.g., ImageJ)

-

Optional: von Kossa staining reagents for enhanced pit visualization (Silver Nitrate solution)

Procedure:

-

Treatment with this compound: After 3-4 days of differentiation (when multinucleated osteoclasts are present), replace the medium with fresh medium containing RANKL and various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Include a vehicle control (DMSO).

-

Incubation: Continue to incubate the plates for an additional 2-3 days.

-

Cell Removal: Aspirate the medium and add 100 µL of 5% sodium hypochlorite solution to each well. Incubate for 5-10 minutes at room temperature to remove the cells.

-

Washing: Gently wash the wells three times with distilled water and allow them to air dry.

-

Visualization and Quantification: a. The resorption pits will be visible as white areas on the plate surface. b. Capture images of the wells using a light microscope. c. Optional (for enhanced contrast): Perform von Kossa staining by incubating the wells with a silver nitrate solution under UV light, which stains the unresorbed mineralized surface black, making the white pits more prominent.[1] d. Quantify the total area of the resorption pits in each well using image analysis software.

-

Data Analysis: Calculate the percentage of resorption inhibition for each concentration of this compound relative to the vehicle control.

Data Presentation

The inhibitory effect of this compound on bone resorption can be summarized in the following table. The data presented is based on typical results from in vitro studies.

| This compound Concentration (µM) | Mean Resorption Area (% of Control) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 100 | ± 5.0 | 0 |

| 0.6 | 75 | ± 4.5 | 25 |

| 1.2 | 50 (EC50) | ± 3.8 | 50 |

| 2.5 | 28 | ± 3.1 | 72 |

| 5.0 | 15 | ± 2.5 | 85 |

| 10.0 | 8 | ± 1.9 | 92 |

Table 1: Dose-dependent inhibition of osteoclast-mediated bone resorption by this compound. RAW 264.7 cells were differentiated into osteoclasts and treated with varying concentrations of this compound. Resorption pit areas were quantified after 7 days.

Visualizations

Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Investigating Potential Off-Target Effects of Kinase Inhibitors

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of kinase inhibitors. While specific data on "KM91104" is not publicly available, this resource addresses common challenges and questions encountered during the characterization of novel kinase inhibitors, using a hypothetical inhibitor, "KIN-X," as an illustrative example. The principles and protocols outlined here are broadly applicable to the preclinical evaluation of any new kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor and why are they a concern?

A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[1][2][3] Since kinases share structural similarities in their ATP-binding pockets, which are the primary targets for many inhibitors, a lack of complete specificity is common.[2][4] These unintended interactions can lead to a variety of consequences, including:

-

Misinterpretation of experimental results: Attributing a biological effect to the inhibition of the intended target when it is actually caused by an off-target interaction.[2]

-

Cellular toxicity: Inhibition of kinases essential for normal cell function can result in adverse effects.[5]

-

Unforeseen therapeutic activities: In some cases, off-target effects can be beneficial and lead to the discovery of new therapeutic applications for a compound.[2]

A thorough characterization of an inhibitor's selectivity is crucial for accurate data interpretation and for predicting its potential therapeutic window and side-effect profile.[6][7]

Q2: How can I begin to assess the selectivity of my kinase inhibitor, KIN-X?

A2: A common starting point is to perform a broad kinase panel screen. This involves testing the inhibitor against a large number of purified kinases (often hundreds) in a biochemical assay format.[6][7][8] These screens provide an overview of the inhibitor's activity across the kinome and can identify potential off-targets that warrant further investigation. Several contract research organizations (CROs) offer kinase profiling services.

Q3: My inhibitor, KIN-X, shows potent activity in a biochemical assay but is much less effective in a cell-based assay. What could be the reason?

A3: This is a common discrepancy in drug discovery.[9] Several factors can contribute to this observation:

-

Cell permeability: The inhibitor may have poor membrane permeability and not reach its intracellular target in sufficient concentrations.

-

High intracellular ATP concentrations: Most kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor for binding to the target kinase, leading to a decrease in apparent potency.[10][11]

-

Efflux pumps: The inhibitor may be actively transported out of the cell by efflux pumps such as P-glycoprotein.

-

Plasma protein binding: If the cell culture medium contains serum, the inhibitor may bind to serum proteins, reducing its free concentration available to enter the cells.[12]

-

Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.

Q4: What is the difference between IC50 and Kd, and which is more important for determining off-target effects?

A4:

-

IC50 (half-maximal inhibitory concentration): This is a measure of the functional strength of an inhibitor and represents the concentration required to inhibit 50% of a kinase's activity in an enzymatic assay. It is dependent on the specific assay conditions, such as ATP and substrate concentrations.[7][13]

-

Kd (dissociation constant): This is a measure of the binding affinity between the inhibitor and the kinase. A lower Kd indicates a tighter binding interaction. Competitive binding assays are used to measure Kd.[10]

Both values are important. A low Kd for an off-target kinase indicates a high potential for binding, while a low IC50 suggests that this binding is likely to result in functional inhibition. It is crucial to consider both affinity and functional inhibition when assessing the significance of an off-target interaction.

Troubleshooting Guides

Guide 1: Unexpected Phenotype Observed in Cell-Based Assays

Problem: Treatment with KIN-X results in an unexpected cellular phenotype that cannot be readily explained by the inhibition of its intended target.

Possible Cause: An off-target effect of KIN-X.

Troubleshooting Steps:

-

Review Kinase Selectivity Profile: Re-examine the data from your broad kinase panel screen. Are there any off-target kinases inhibited by KIN-X at concentrations relevant to your cellular assay?

-

Pathway Analysis: Investigate the signaling pathways associated with the most potent off-target kinases. Does the observed phenotype align with the known functions of any of these pathways?

-

Orthogonal Inhibitor Studies: Use a structurally different inhibitor that is known to be highly selective for the intended target of KIN-X. If this second inhibitor does not reproduce the unexpected phenotype, it strengthens the hypothesis of an off-target effect of KIN-X.

-

Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase. If the phenotype of KIN-X treatment is rescued or mimicked by the knockdown/knockout, this provides strong evidence for the off-target interaction.

-